molecular formula C6H4O4 B8084453 Cyclohexane-1,2,4,5-tetraone

Cyclohexane-1,2,4,5-tetraone

Cat. No.: B8084453
M. Wt: 140.09 g/mol
InChI Key: AFUIDKJBMQWQIO-UHFFFAOYSA-N
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Description

Cyclohexane-1,2,4,5-tetraone is an organic compound characterized by a cyclohexane ring with four ketone groups at the 1, 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane-1,2,4,5-tetraone can be synthesized through several methods. One common approach involves the oxidation of cyclohexane derivatives. For instance, the oxidation of cyclohexane using oxygen or oxygen-containing gases can yield cyclohexanone, which can be further oxidized to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize catalysts and specific reaction conditions to optimize yield and purity. The use of fixed bed reactors and hydrogenation techniques are also common in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,2,4,5-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen, hydrogen peroxide, and other oxidizing agents.

    Reduction: Hydrogen gas in the presence of catalysts such as palladium or platinum.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of cyclohexane-1,2,4,5-tetraone involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: Cyclohexane-1,2,4,5-tetraone is unique due to its four ketone groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complex derivatives makes it a valuable compound in research and industry.

Properties

IUPAC Name

cyclohexane-1,2,4,5-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUIDKJBMQWQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=O)CC(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane-1,2,4,5-tetraone
Reactant of Route 2
Cyclohexane-1,2,4,5-tetraone
Reactant of Route 3
Cyclohexane-1,2,4,5-tetraone
Reactant of Route 4
Cyclohexane-1,2,4,5-tetraone
Reactant of Route 5
Cyclohexane-1,2,4,5-tetraone
Reactant of Route 6
Cyclohexane-1,2,4,5-tetraone

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